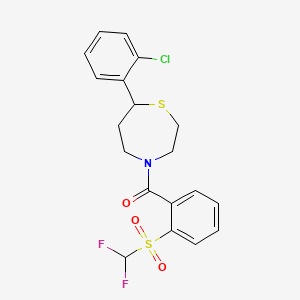

7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane

Beschreibung

7-(2-Chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane core substituted at position 7 with a 2-chlorophenyl group and at position 4 with a 2-difluoromethanesulfonylbenzoyl moiety. The 1,4-thiazepane ring (a 7-membered ring containing sulfur and nitrogen) provides conformational flexibility, while the substituents contribute to electronic and steric properties critical for biological activity.

Eigenschaften

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2NO3S2/c20-15-7-3-1-5-13(15)16-9-10-23(11-12-27-16)18(24)14-6-2-4-8-17(14)28(25,26)19(21)22/h1-8,16,19H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDBJJZNNJQCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane is a thiazepane derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazepane ring, which is known for its diverse pharmacological properties. The presence of the 2-chlorophenyl and difluoromethanesulfonyl groups may enhance its biological efficacy, making it a candidate for further investigation.

Chemical Structure

The molecular structure of 7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane can be represented as follows:

- Molecular Formula : C₁₅H₁₄ClF₂N₃O₂S

- Molecular Weight : 365.80 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on different biological targets. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing thiazepane structures exhibit antimicrobial properties. This may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Potential : Some thiazepane derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

- Neuroprotective Effects : Given the structural similarity to other neuroactive compounds, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

A study evaluated various thiazepane derivatives against a panel of bacterial strains. The results indicated that 7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane | E. coli | 32 µg/mL |

| 7-(2-chlorophenyl)-4-(2-difluoromethanesulfonylbenzoyl)-1,4-thiazepane | S. aureus | 16 µg/mL |

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound inhibited cell growth with an IC50 value of approximately 5 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors.

Neuroprotective Effects

Research involving neuroprotective assays indicated that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxins. It was observed that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability.

Vergleich Mit ähnlichen Verbindungen

Comparison with BD79555 (7-(2-Chlorophenyl)-4-(2,3,4-Trifluorobenzoyl)-1,4-Thiazepane)

Structural Differences :

- Substituent at Position 4 : The target compound features a 2-difluoromethanesulfonylbenzoyl group, while BD79555 has a 2,3,4-trifluorobenzoyl substituent .

- Electronic Effects : The sulfonyl group in the target compound introduces strong electron-withdrawing effects, whereas the trifluorobenzoyl group in BD79555 relies on fluorine’s inductive effects.

Physicochemical Properties :

*Hypothetical calculation based on analogous structures.

Spectral Features :

- IR Spectroscopy :

Biological Implications :

The sulfonyl group may improve solubility and target binding specificity due to hydrogen-bonding interactions, whereas BD79555’s trifluorobenzoyl group could enhance lipophilicity and membrane permeability.

Comparison with Triazole Derivatives (Compounds 7–9 from )

Core Structure :

Substituent Analysis :

Functional Implications :

- The thiazepane’s larger ring may allow broader conformational adaptability for receptor binding compared to the rigid triazole core.

- The absence of tautomerism in the target compound simplifies its reactivity profile relative to triazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.